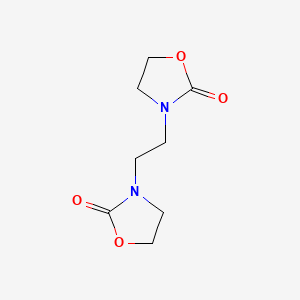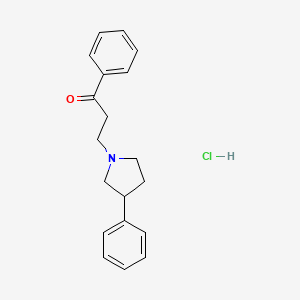![molecular formula C14H16N2OS B4997270 5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide, also known as EPTC, is a selective herbicide that is widely used in agriculture to control weeds in various crops. EPTC belongs to the thiocarbamate family of herbicides and has a unique chemical structure that allows it to selectively target certain types of weeds while leaving crops unharmed.
Wirkmechanismus
The mechanism of action of 5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide involves the inhibition of an enzyme called acetolactate synthase (ALS) that is essential for the biosynthesis of the amino acids valine, leucine, and isoleucine in plants. By inhibiting this enzyme, this compound prevents the growth and development of weeds while leaving crops unharmed.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. For example, this compound has been shown to disrupt the biosynthesis of certain amino acids, which can lead to the accumulation of toxic metabolites and ultimately the death of the plant. In addition, this compound has been shown to affect the photosynthetic process in plants, which can lead to reduced growth and yield.
Vorteile Und Einschränkungen Für Laborexperimente
5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has several advantages as a tool for scientific research. For example, it is a highly selective herbicide that allows researchers to selectively target certain types of weeds while leaving crops unharmed. In addition, this compound is relatively easy to use and can be applied to plants in a variety of ways. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic to some types of plants, which can limit its usefulness in certain experiments. In addition, this compound can be expensive, which can make it difficult for researchers with limited budgets to use.
Zukünftige Richtungen
There are several future directions for research on 5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide. One area of interest is the development of new formulations of this compound that are more effective and less toxic to the environment. Another area of interest is the investigation of the effects of this compound on soil microbial communities and the potential for this compound to disrupt the balance of these communities. Finally, there is also interest in the development of new herbicides that target different enzymes or pathways in plants, which could provide new tools for weed control in agriculture.
Synthesemethoden
5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide can be synthesized through a multistep process that involves the reaction of 2-thiophenecarboxylic acid with ethylamine and 4-pyridinecarboxaldehyde. The resulting product is then treated with thionyl chloride to form the final this compound molecule. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its herbicidal properties and has been shown to be effective against a wide range of weed species. In addition, this compound has also been studied for its potential use as a tool in scientific research. For example, this compound has been used to study the effects of herbicides on soil microbial communities and to investigate the mechanisms of herbicide resistance in weeds.
Eigenschaften
IUPAC Name |
5-ethyl-N-(1-pyridin-4-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-12-4-5-13(18-12)14(17)16-10(2)11-6-8-15-9-7-11/h4-10H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSQWIDSMRCVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylphenyl)amino]-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)acetohydrazide](/img/structure/B4997193.png)
![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)
![5'-bromo-5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4997203.png)


![4-[(1-benzyl-4-piperidinyl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4997223.png)
![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4997225.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4997280.png)

![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)
